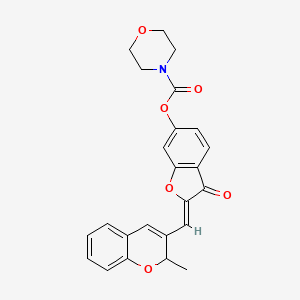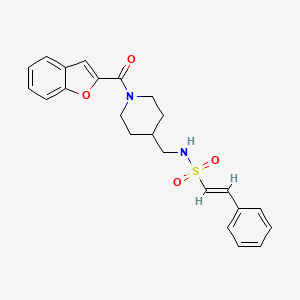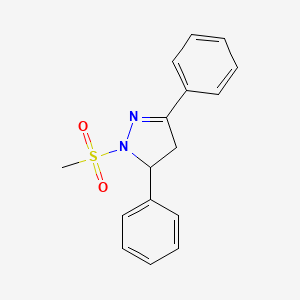![molecular formula C21H23ClN2O3S B2769186 [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone CAS No. 851803-98-0](/img/structure/B2769186.png)
[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The compound contains an imidazole ring, a sulfanyl group, and a methanone group. The imidazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions due to the presence of the imidazole ring. These reactions can include electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of your compound would depend on the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Isomorphous Structures and Chlorine-Methyl Exchange Rule : A study by Swamy et al. (2013) discusses isomorphous structures related to the compound, focusing on the chlorine-methyl exchange rule. The research highlights the disorder in these structures and the challenges in detecting isomorphism during data mining.
- Synthesis for Parkinson's Disease Imaging : Wang et al. (2017) synthesized a related compound as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the compound's relevance in neurological research and imaging techniques [Wang et al., 2017].
- Synthesis and Biological Activities : Research by Wang et al. (2015) on novel N-phenylpyrazolyl aryl methanones derivatives, which include similar compounds, investigates their synthesis and potential herbicidal and insecticidal activities [Wang et al., 2015].
Biological and Medicinal Applications
- Antimicrobial and Anticancer Agents : A study conducted by Hafez et al. (2016) synthesized and evaluated novel compounds similar to our chemical of interest for their antimicrobial and anticancer activities, suggesting potential medical applications [Hafez et al., 2016].
- Docking Studies and Antibacterial Activity : Shahana and Yardily (2020) conducted a docking study on similar compounds to understand their orientation and interaction in the active site of enzymes, shedding light on their antibacterial activity [Shahana & Yardily, 2020].
Environmental and Chemical Properties
- Environmental Occurrence and Analysis : Zhang et al. (2011) investigated the occurrence of benzophenones and benzotriazoles in the environment, highlighting their use as UV filters in various products and their potential environmental impact [Zhang et al., 2011].
Miscellaneous Applications
- Fuel Cell Application : A study by Zhai et al. (2007) discusses the synthesis of sulfonated polyimide membranes from compounds similar to the one for direct methanol fuel cell applications, indicating its potential use in energy technology [Zhai et al., 2007].
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-16-7-5-6-8-17(16)22/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMBBUSFBOHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

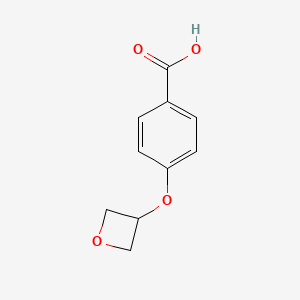
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
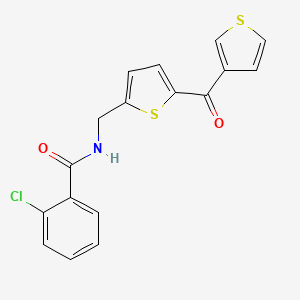
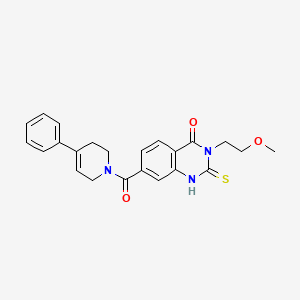
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)

![2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B2769114.png)
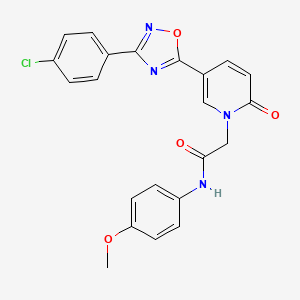
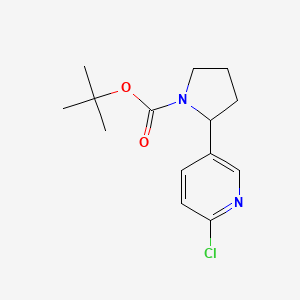
![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)
![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)
